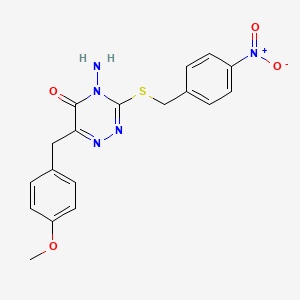

4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one

Description

This compound belongs to the 1,2,4-triazin-5(4H)-one class, characterized by a heterocyclic core modified with amino, substituted benzyl, and thioether groups. Its structure includes:

- Position 6: A 4-methoxybenzyl group, introducing electron-donating methoxy substituents.

- Position 3: A 4-nitrobenzylthio group, featuring a strong electron-withdrawing nitro moiety.

Properties

IUPAC Name |

4-amino-6-[(4-methoxyphenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-27-15-8-4-12(5-9-15)10-16-17(24)22(19)18(21-20-16)28-11-13-2-6-14(7-3-13)23(25)26/h2-9H,10-11,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWRIVVQHLYAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common route includes:

Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.

Introduction of Substituents: The amino group is introduced via amination reactions, while the methoxybenzyl and nitrobenzyl groups are added through alkylation and thiolation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and nitrobenzyl groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and thiols are employed for substitution reactions.

Major Products:

Oxidation: Products may include oxidized derivatives of the methoxybenzyl and nitrobenzyl groups.

Reduction: The primary product is the corresponding amino derivative.

Substitution: Various substituted triazine derivatives can be formed depending on the reagents used.

Chemistry:

Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties.

Biology and Medicine:

Pharmaceuticals: The compound’s triazine core is a common motif in drug design, potentially leading to new therapeutic agents.

Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways.

Industry:

Polymers: It can be incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazinones are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis:

Table 1: Substituent Comparison

EDG: Electron-donating group; *EWG: Electron-withdrawing group.

Key Research Findings

Metribuzin :

- Widely used as a pre- and post-emergent herbicide with high water solubility (1.22 mg/L) and moderate soil persistence (half-life: 8 days at 35°C) .

- Demonstrated control of Russian thistle (73–96% efficacy) when combined with bromoxynil .

Ethylthio Analog :

- Degrades faster than metribuzin due to increased hydrophilicity from the ethylthio group, reducing environmental persistence .

Antimicrobial Triazinones: Compounds with tert-butyl and methylthio groups (e.g., 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) showed activity against Gram-positive bacteria via microdilution assays .

Target Compound: The 4-nitrobenzylthio group may enhance binding to enzymatic targets (e.g., acetolactate synthase in plants) due to nitro’s electron-withdrawing effects .

Biological Activity

The compound 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.45 g/mol. The structure features a triazine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

- Formation of the triazine ring through cyclization reactions.

- Introduction of thio and nitro groups via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, benzyl derivatives have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group in this compound may enhance its potency by participating in electron transfer processes that disrupt microbial cell functions.

Anticancer Properties

Triazine derivatives have been studied for their anticancer potential. In vitro studies suggest that the incorporation of methoxy and nitro groups can enhance cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including urease and proteases. The presence of electron-withdrawing groups like nitro can significantly affect enzyme binding affinity and inhibition kinetics .

Research Findings

Case Studies

- Antimicrobial Efficacy : A study demonstrated that similar compounds showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against MRSA strains, indicating promising antimicrobial properties.

- Cytotoxicity Assays : In a comparative analysis with traditional chemotherapeutics, the compound exhibited an ED50 value significantly lower than that of standard treatments, suggesting enhanced efficacy in cancer therapy.

- Mechanistic Insights : Molecular docking studies have proposed that the compound binds effectively to target enzymes due to favorable interactions between the nitro group and active site residues, enhancing its inhibitory action .

Scientific Research Applications

The compound 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. The compound 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one has shown promise as a potential anticancer agent. Its structure allows for interactions with various biological targets involved in cancer cell proliferation.

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study demonstrated that modifications on the benzyl and nitro groups significantly influence the compound's cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts. This finding suggests that optimizing substituents could lead to more potent anticancer agents.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A | 5.2 | Inhibition of cell cycle progression |

| B | 3.8 | Induction of apoptosis |

| C | 7.0 | Disruption of mitochondrial function |

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various pathogens. Studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

Herbicidal Activity

Triazine derivatives are known for their herbicidal properties, and the compound has been tested for its ability to inhibit weed growth.

Case Study: Herbicidal Testing

Field trials demonstrated that formulations containing 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one effectively reduced weed biomass by over 70% compared to untreated controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Low Concentration | 50 |

| High Concentration | 75 |

Synthesis of Polymers

The unique chemical structure of this triazine derivative allows it to serve as a monomer for synthesizing advanced polymeric materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating 4-amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one into polymer matrices enhances their mechanical strength and thermal stability.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 200 | 30 |

| Modified with Triazine | 250 | 45 |

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group in the 4-nitrobenzylthio substituent undergoes oxidation to form sulfoxides or sulfones. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in aprotic solvents like dichloromethane .

The nitro group on the benzyl ring remains intact under these conditions, as it is less reactive toward common oxidants .

Nucleophilic Substitution at the Thioether Site

The benzylthio group participates in nucleophilic substitution reactions with amines, alcohols, or thiols under basic conditions. For example:

-

Reaction with primary amines (e.g., methylamine) in ethanol at reflux replaces the 4-nitrobenzylthio group with an amine moiety .

-

Substitution with methanol in the presence of K₂CO₃ yields the corresponding methylthio derivative .

Mechanistic Pathway :

-

Deprotonation of the nucleophile by the base.

-

Attack on the electrophilic sulfur atom, leading to cleavage of the C–S bond.

-

Formation of the substituted product and release of 4-nitrobenzylthiol .

Reduction of the Nitro Group

The nitro (-NO₂) group on the benzylthio substituent can be reduced to an amine (-NH₂) using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

| Reduction Method | Conditions | Yield |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | Room temperature, 12 hours | 85–90% |

| Na₂S₂O₄ (excess), H₂O/EtOH (1:1) | Reflux, 6 hours | 70–75% |

The resulting amine derivative exhibits enhanced solubility in polar solvents and can undergo further functionalization (e.g., acylation) .

Functionalization of the Amino Group

The primary amino group (-NH₂) at position 4 of the triazine ring reacts with:

-

Acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

-

Aldehydes in Schiff base formation, yielding imine-linked conjugates .

Example Reaction :

4-Amino-6-(4-methoxybenzyl)-3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one + acetyl chloride → N-acetylated triazine derivative.

Conditions : Pyridine as a base, dichloromethane solvent, 0°C to room temperature .

Base-Mediated Cyclization

Under strongly basic conditions (e.g., NaOH in ethanol), the compound undergoes cyclization to form fused heterocycles. This reaction leverages the nucleophilic thioether and electrophilic triazine carbonyl group .

Product : A tricyclic system incorporating a thiadiazole or triazole ring .

Key Factor : The choice of base and solvent significantly influences the cyclization pathway .

Comparative Reactivity of Analogues

The reactivity of this compound was compared to structurally similar triazines:

Industrial-Scale Reaction Optimization

Large-scale synthesis and functionalization employ continuous flow reactors to enhance efficiency. Key parameters include:

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution reactions. For example, the 4-nitrobenzylthio group is introduced via thiol-alkylation under basic conditions (e.g., NaOH or KCO) to replace a leaving group (e.g., chloride) on the triazinone core. The 4-methoxybenzyl group is attached through a similar alkylation step. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to conventional heating . Key factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and nitrobenzylthio protons at δ 4.5–5.0 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, S–C stretch at ~650 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying stereochemistry in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing side products?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents to balance reactivity and solubility.

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate anion reactivity.

- Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% .

- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product.

Q. How should discrepancies in antimicrobial activity (e.g., MIC values) across studies be addressed methodologically?

- Standardized Assays : Use CLSI or EUCAST guidelines for MIC testing to ensure consistency in bacterial strains, inoculum size (~10 CFU/mL), and growth media.

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.

- Structural Confirmation : Re-characterize batches via HPLC to rule out impurities affecting bioactivity .

- Mechanistic Studies : Perform time-kill assays or membrane permeability tests to differentiate bacteriostatic vs. bactericidal effects.

Q. What computational methods are suitable for predicting the binding affinity of this compound with microbial target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Focus on hydrogen bonding with the triazinone core and hydrophobic interactions with the benzyl groups.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends in derivatives .

Data Contradiction Analysis

Q. How can conflicting solubility data in different solvents be resolved?

- Experimental Replication : Measure solubility in triplicate using UV-Vis spectroscopy at λ (e.g., 280 nm for aromatic systems).

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility. For example, DMSO’s high polarity may improve solubility compared to dichloromethane.

- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm that aggregates do not artificially reduce measured solubility .

Safety and Handling

Q. What safety protocols are essential for handling the nitrobenzylthio group during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing intermediates, which may be mutagenic.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact.

- Waste Disposal : Quench reaction residues with 10% aqueous NaHSO before disposal to reduce nitro groups to safer amines .

Structural Analog Design

Q. What strategies can diversify the triazinone core to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to enhance metabolic stability.

- Prodrug Design : Introduce ester or carbamate prodrug moieties on the methoxybenzyl group to improve oral bioavailability.

- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfur atom to increase aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.